molecular formula C11H11N3 B8726806 2-Methyl-5-(pyrimidin-5-YL)aniline

2-Methyl-5-(pyrimidin-5-YL)aniline

Cat. No.: B8726806
M. Wt: 185.22 g/mol
InChI Key: HXYBSPXJXQTWSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(pyrimidin-5-yl)aniline ( 333792-88-4) is a chemical compound belonging to the class of heterocyclic building blocks, characterized by the molecular formula C 11 H 11 N 3 and a molecular weight of 185.23 g/mol . The aniline-pyrimidine structural motif is a recognized scaffold in medicinal chemistry, particularly in the development of kinase inhibitors . Recent research into 2-substituted aniline pyrimidine derivatives has explored their potential as potent inhibitors of kinases such as Mer and c-Met, which are important targets in oncology research . These compounds are investigated for their antiproliferative activities against various cancer cell lines. As a building block, this compound provides researchers with a versatile intermediate for the synthesis of more complex molecules in drug discovery efforts . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

2-methyl-5-pyrimidin-5-ylaniline

InChI

InChI=1S/C11H11N3/c1-8-2-3-9(4-11(8)12)10-5-13-7-14-6-10/h2-7H,12H2,1H3

InChI Key

HXYBSPXJXQTWSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=CN=C2)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Methyl 5 Pyrimidin 5 Yl Aniline

Established Synthetic Pathways to 2-Methyl-5-(pyrimidin-5-YL)aniline

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) presents a classical and direct method for the synthesis of aniline-pyrimidine derivatives. wikipedia.orgmasterorganicchemistry.com In this approach, a nucleophile displaces a suitable leaving group, typically a halide, on an electron-deficient aromatic or heteroaromatic ring. wikipedia.org For the synthesis of this compound, this would conceptually involve the reaction of a 5-halopyrimidine with 2-methylaniline or a derivative.

The efficiency of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group significantly accelerates the reaction by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.comyoutube.com Pyrimidine (B1678525) itself is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack. wikipedia.org However, recent studies and computational analyses suggest that some SNAr reactions, particularly those involving less stabilized anions or good leaving groups, may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway. nih.gov

While direct SNAr on an unsubstituted pyrimidine can be challenging, the use of activated pyrimidine derivatives or specific reaction conditions can facilitate the transformation. For instance, a related synthesis of N-(4-((2-chloropyrimidin-4-yl)oxy)phenyl)-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide was achieved by reacting the corresponding phenol (B47542) with 2,4-dichloropyrimidine (B19661) in the presence of a base. mdpi.comnih.gov This highlights the utility of SNAr in constructing complex molecules containing the pyrimidine scaffold.

Reactant 1Reactant 2ConditionsProductReference
4-aminophenol2,4-dichloropyrimidineK2CO3, DMF, 80 °CN-(4-((2-chloropyrimidin-4-yl)oxy)phenyl)amine mdpi.comnih.gov
2,4-dinitrofluorobenzeneAminesNot specifiedN-aryl-2,4-dinitroaniline masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of C-C and C-N bonds. researchgate.net These methods offer high efficiency, mild reaction conditions, and broad functional group tolerance, making them highly suitable for the synthesis of complex molecules like this compound. researchgate.netresearchgate.net

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. mdpi.comnih.gov For the synthesis of this compound, this strategy would typically involve the coupling of a 5-halopyrimidine with (2-amino-4-methylphenyl)boronic acid or its ester. researchgate.net

The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the pyrimidine halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. youtube.com The choice of palladium catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and selectivity. mdpi.com For instance, the synthesis of 2-(Pyrimidin-5-yl)aniline was achieved in 85% yield by coupling 5-bromopyrimidine (B23866) with 2-aminophenylboronic acid using a Pd(OAc)2/SPhos catalytic system. researchgate.net

The regioselectivity of Suzuki coupling on di- or tri-halopyrimidines can be controlled by carefully selecting the reaction conditions. mdpi.com Studies have shown that the C4 position of 2,4-dichloropyrimidine is generally more reactive towards Suzuki coupling. mdpi.com The use of electron-rich boronic acids tends to give better yields in the coupling with electron-deficient pyrimidine halides. mdpi.com

Pyrimidine HalideBoronic Acid/EsterCatalyst SystemProductYieldReference
5-bromopyrimidine2-aminophenylboronic acidPd(OAc)2, SPhos, K3PO42-(Pyrimidin-5-yl)aniline85% researchgate.net
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious arylboronic acidsPd(PPh3)4, K3PO45-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidinesGood mdpi.com
4,6-dichloropyrimidine5-Pyrimidylboronic acidPd(PPh3)2Cl2, Na2CO34,6-bis(5-pyrimidyl)pyrimidine56% rsc.org

Direct C-H activation and functionalization have emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. rsc.org For the synthesis of this compound, this could involve the direct arylation of a 2-methylaniline derivative at the 5-position with a pyrimidine moiety, or vice versa.

Palladium and other transition metals like iridium are commonly used to catalyze C-H activation reactions. rsc.org These reactions often employ a directing group to control the regioselectivity of the C-H functionalization. For instance, the pyrimidine ring itself can act as a directing group in the C-H borylation of 2-pyrimidylanilines, leading to the formation of a boronic ester that can then be used in subsequent coupling reactions. rsc.org A metal-free C-H borylation of 2-pyrimidylanilines has been developed using BBr3 and a base, providing a convenient route to borylated synthetic intermediates. rsc.org

Iridium-catalyzed C-H activation has also been successfully employed for the synthesis of C-glycosylated quinazolines and pyrazolo[1,2-a]cinnolines, demonstrating the potential of this strategy for constructing complex heterocyclic systems. rsc.org

Copper-Mediated C-N Bond Formation

Copper-mediated coupling reactions, particularly the Ullmann condensation, have a long history in the formation of C-N bonds. acs.org The classical Ullmann reaction involves the coupling of an aryl halide with an amine in the presence of a stoichiometric amount of copper at high temperatures. acs.org More modern protocols often utilize catalytic amounts of copper with various ligands to facilitate the reaction under milder conditions.

For the synthesis of this compound, a copper-mediated approach could involve the coupling of a 5-halopyrimidine with 2-methylaniline. The efficiency of these reactions can be influenced by the nature of the copper catalyst, ligands, base, and solvent. Copper-catalyzed C-H amination is another emerging strategy that offers a direct and atom-economical route to arylamines. researchgate.net

A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been used as a key step in the synthesis of N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives, showcasing the versatility of copper catalysis in the synthesis of related structures. nih.gov

Condensation Reactions in Pyrimidine Ring Construction

An alternative to forming the bond between the two rings is to construct the pyrimidine ring onto a pre-existing aniline (B41778) derivative. The most common and versatile method for pyrimidine ring synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea (B33335), or guanidine (B92328) derivative. bu.edu.eg

To synthesize this compound via this route, one could envision starting with a suitable three-carbon component attached to the 2-methylaniline core and then condensing it with a source of the N-C-N fragment of the pyrimidine ring. For example, the reaction of ketones with amidines in the presence of an oxidizing agent like TEMPO can yield pyrimidine derivatives. organic-chemistry.org

Multicomponent reactions, where three or more reactants combine in a single step to form the product, offer an efficient way to build molecular complexity. rsc.orgnih.gov For instance, a three-component reaction of an enamine, triethyl orthoformate, and ammonium (B1175870) acetate, catalyzed by ZnCl2, can provide substituted pyrimidines. organic-chemistry.org Similarly, barbituric acid can undergo multicomponent condensation with aldehydes and urea or thiourea (B124793) to form pyrimido[4,5-d]pyrimidine (B13093195) derivatives. rsc.org These strategies highlight the potential for constructing the pyrimidine ring as the final step in the synthesis of the target molecule.

Advanced Synthetic Techniques and Optimization

The synthesis of complex molecules like this compound benefits significantly from advanced techniques that enhance reaction speed, efficiency, and control. Microwave-assisted synthesis and continuous flow processes are at the forefront of these improvements, offering substantial advantages over traditional batch methods.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. rsc.org For the synthesis of pyrimidine derivatives, microwave-assisted protocols are particularly effective for reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. rsc.orgresearchgate.net

In a typical microwave-assisted approach for synthesizing anilinopyrimidines, a chloro-pyrimidine derivative is reacted with a substituted aniline in a suitable solvent under microwave heating. rsc.orgnih.gov The choice of substituents on the aniline can significantly impact the reaction's efficiency. rsc.org Studies on the synthesis of 2-anilinopyrimidines and imidazo[1,2-a]pyrimidin-5(8H)-ones have demonstrated that microwave conditions can dramatically reduce reaction times from hours to minutes while achieving high product yields. rsc.orgnih.gov For instance, reactions conducted at 160°C under microwave irradiation can reach completion in as little as 10-30 minutes. rsc.orgnih.gov

Reactant 1Reactant 2ConditionsTimeYieldReference
2-chloro-4,6-dimethylpyrimidineSubstituted AnilinesEthanol, MW, 160°C10 minHigh rsc.org
6-methylisocytosineα-bromoacetophenonesMW, 160°C20-30 minHigh nih.gov
ChalconesGuanidineMW Irradiation-33-56% nanobioletters.com

This table presents examples of microwave-assisted synthesis for related pyrimidine structures, illustrating typical conditions and outcomes.

Continuous Flow Synthesis Adaptations

Continuous flow chemistry offers a safe, efficient, and scalable alternative to traditional batch synthesis. nih.gov In this technique, reagents are pumped through a heated column or reactor containing a catalyst. This method allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved selectivity and yield. mdpi.comresearchgate.net

While a specific continuous flow synthesis for this compound is not detailed in the literature, adaptations from the synthesis of related heterocyclic compounds, such as 2-methylpyridines, provide a clear blueprint. mdpi.comresearchgate.net A general setup would involve pumping a solution of the pyrimidine and aniline precursors through a heated column packed with a heterogeneous palladium catalyst. mdpi.com This approach is particularly advantageous for reactions that are exothermic or involve hazardous reagents, as the small reaction volume at any given time enhances safety. researchgate.net The automation of continuous flow systems can further enable the rapid generation of compound libraries for screening and optimization. rsc.org

Regioselective Synthesis Considerations

A critical challenge in synthesizing this compound is achieving the correct regiochemistry—that is, ensuring the bond forms specifically between carbon-5 of the pyrimidine ring and carbon-5 of the 2-methylaniline ring. The use of ortho-directing groups and carefully chosen coupling strategies is essential to prevent the formation of undesired isomers. researchgate.netrsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are the methods of choice for ensuring high regioselectivity. rsc.org This reaction typically involves the coupling of a boronic acid derivative with a halide. For the target molecule, this would translate to reacting 5-pyrimidylboronic acid with a 5-halo-2-methylaniline derivative, or, more commonly, 5-bromopyrimidine with (2-methyl-5-aminophenyl)boronic acid. researchgate.net The inherent mechanism of the Suzuki coupling, guided by the positions of the boro and halide functional groups, provides excellent control over the final connectivity of the two rings.

Precursor Synthesis and Functional Group Transformations

The successful synthesis of the final compound hinges on the efficient preparation of key precursors bearing the necessary functional groups for the final coupling step. This involves multi-step syntheses for both the pyrimidine and aniline moieties.

Preparation of Key Pyrimidine Intermediates

The most crucial pyrimidine precursors for the synthesis of this compound are 5-bromopyrimidine and 5-pyrimidylboronic acid.

5-Bromopyrimidine: This intermediate is a common starting point for introducing the pyrimidine ring via cross-coupling reactions.

5-Pyrimidylboronic acid: This precursor can be synthesized from 5-bromopyrimidine through a lithium-halogen exchange reaction, followed by quenching with a borate (B1201080) ester like triisopropylborate. worktribe.com Suzuki-Miyaura coupling reactions using 5-pyrimidylboronic acid with various aryl halides are well-documented for producing 5-arylpyrimidine derivatives. worktribe.comnih.gov

Alternative methods for constructing the pyrimidine ring itself include the cyclization of β-dicarbonyl compounds with amidines (like urea or thiourea) or the reaction of enaminones with amidinium salts. researchgate.net

Pyrimidine PrecursorSynthesis MethodReagentsReference
5-Pyrimidylboronic acidLithium-halogen exchange5-Bromopyrimidine, n-BuLi, Triisopropylborate worktribe.com
Substituted PyrimidinesSuzuki CouplingArylboronic acids, Pd(PPh₃)₄ nih.gov
5-HydroxymethylpyrimidinesReduction of EsterEster derivative, LiAlH₄ mdpi.com
5-Amino-4,6-dichloro-2-methylpyrimidineChlorination5-Amino-2-methylpyrimidine-4,6-diol, POCl₃ guidechem.com

This table summarizes methods for preparing key pyrimidine intermediates.

Transformations of Aniline Derivatives

The aniline portion of the target molecule is 2-methylaniline, functionalized at the 5-position for coupling. The key precursor is typically a boronic acid or a halide derivative.

Aniline Boronic Acids: The synthesis of (2-methyl-5-aminophenyl)boronic acid or a protected version is a common strategy. This allows for a subsequent Suzuki coupling with 5-bromopyrimidine. researchgate.netmdpi.com

Buchwald-Hartwig Amination: An alternative route involves the palladium-catalyzed Buchwald-Hartwig amination, which forms a carbon-nitrogen bond. wikipedia.org This could potentially be used to couple an amine (like 2-methylaniline) with a halogenated pyrimidine. researchgate.net However, controlling regioselectivity can be more challenging with this method compared to the Suzuki coupling. The choice of phosphine (B1218219) ligands, such as S-Phos or X-Phos, is critical for the success of these amination reactions, especially with sterically hindered substrates. nih.gov

The synthesis often begins with commercially available substituted anilines, which are then modified through reactions like nitration, reduction, halogenation, or boronation to install the required functional groups for the final coupling step. nih.gov

Chemical Reactivity and Mechanistic Organic Chemistry of 2 Methyl 5 Pyrimidin 5 Yl Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule, a 2-methylaniline (o-toluidine) core, is substituted at the 5-position with a pyrimidin-5-yl group. This substitution pattern significantly modulates the typical reactivity of the aniline ring and its amino functional group.

The primary amino group (-NH₂) of the aniline moiety is inherently nucleophilic due to the lone pair of electrons on the nitrogen atom. However, the nucleophilicity of this group in 2-Methyl-5-(pyrimidin-5-YL)aniline is influenced by the electronic effects of the substituents on the benzene (B151609) ring.

The methyl group at the 2-position is a weak electron-donating group through an inductive effect, which slightly increases the electron density on the aniline ring and, consequently, the nucleophilicity of the amino group. Conversely, the pyrimidin-5-yl substituent at the 5-position exerts a strong electron-withdrawing effect. This is due to the inherent electron-deficient nature of the pyrimidine (B1678525) ring, which contains two electronegative nitrogen atoms. wikipedia.orgyoutube.com The electron-withdrawing nature of the pyrimidine ring deactivates the aniline ring towards electrophilic attack and reduces the availability of the nitrogen lone pair for nucleophilic reactions. libretexts.org

Table 1: Factors Influencing the Nucleophilicity of the Amino Group
SubstituentPositionElectronic EffectImpact on Nucleophilicity
Methyl2- (ortho)Electron-donating (weak)Increases
Pyrimidin-5-yl5- (meta)Electron-withdrawing (strong)Decreases

The aniline moiety is susceptible to oxidation, and the presence of substituents can direct the reaction towards various products. The oxidation of substituted anilines can lead to the formation of nitroso, nitro, or azoxy compounds, depending on the oxidant and reaction conditions. acs.orgrsc.org For instance, the oxidation of anilines with hydrogen peroxide can yield azoxybenzenes or nitrobenzenes, with the selectivity being controlled by the basicity of the reaction medium. acs.org The oxidation of some substituted anilines with peroxybenzoic acid has been shown to produce the corresponding nitroso compounds. rsc.org

Kinetic studies on the oxidation of meta-substituted anilines have shown that the reaction rates are influenced by the electronic nature of the substituents. orientjchem.org In the case of this compound, the electron-withdrawing pyrimidinyl group would likely influence the oxidation potential of the aniline ring. The specific oxidation products of this compound have not been extensively reported, but based on the general reactivity of anilines, a range of oxidation products could be anticipated under different oxidative conditions.

Reactivity of the Pyrimidine Heterocycle

The pyrimidine ring is an electron-deficient heterocycle, which makes it generally resistant to electrophilic substitution but susceptible to nucleophilic attack, particularly when substituted with good leaving groups. researchgate.net

Electrophilic substitution on the pyrimidine ring is challenging due to its electron-deficient nature. researchgate.net Such reactions typically require the presence of activating, electron-donating groups on the ring. In this compound, the aniline substituent is attached at the C5 position. The other positions on the pyrimidine ring (C2, C4, and C6) are all electron-deficient and would be the likely sites for nucleophilic aromatic substitution (SNAr), especially if a halide or other suitable leaving group is present at one of these positions. nih.govrsc.orglibretexts.org

For example, a chlorine atom at the C2 or C4 position of the pyrimidine ring would be readily displaced by a variety of nucleophiles. The rate of these substitution reactions is influenced by the nature of the nucleophile and the solvent. researchgate.net

The pyrimidine ring can participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prominent example, where a halopyrimidine can be coupled with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org

This reaction is highly versatile and can be used to introduce a wide range of substituents onto the pyrimidine ring. For instance, the synthesis of aryl-substituted pyrimidines is often achieved through the Suzuki coupling of a bromopyrimidine with an arylboronic acid. rsc.orgnih.gov In the context of this compound, a similar strategy could be envisioned for its synthesis, for example, by coupling 5-bromopyrimidine (B23866) with 2-methyl-5-aminophenylboronic acid. Conversely, if a halogen were present on the pyrimidine ring of the title compound, it could serve as a handle for further functionalization via coupling reactions.

Table 2: Example of a Suzuki-Miyaura Coupling for Pyrimidine Functionalization
Reactant 1Reactant 2Catalyst/BaseProduct Type
5-Bromopyrimidine(2-Methyl-5-aminophenyl)boronic acidPd catalyst, BaseAryl-substituted pyrimidine
2-Chloro-5-arylpyrimidineAlkylboronic acidPd catalyst, BaseAlkyl-substituted pyrimidine

Intramolecular Electronic and Steric Effects

The spatial arrangement and electronic communication between the aniline and pyrimidine rings in this compound give rise to specific intramolecular effects. The bond connecting the two rings allows for rotation, but this rotation can be hindered by steric and electronic factors.

Studies on related N-arylpyrimidinamine systems have shown that the electronic effects of substituents on one ring can be transmitted to the other, influencing the rotational barriers around the N-C bonds. rsc.org In this compound, the electron-withdrawing pyrimidine ring can pull electron density from the aniline ring through resonance and inductive effects. This electronic communication can affect the conformation of the molecule and the planarity between the two ring systems.

Reaction Mechanisms of Key Transformations

The reactivity of this compound is characterized by the potential for reactions at both the aniline nitrogen and the pyrimidine ring. The aniline moiety provides a nucleophilic nitrogen atom and an activated aromatic ring, while the electron-deficient pyrimidine ring is a target for nucleophilic substitution.

Mechanistic Insights into C-N Bond Formation

The formation of a new C-N bond at the aniline nitrogen of this compound is a pivotal transformation, often achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. nih.govwikipedia.org This reaction allows for the coupling of the aniline with aryl or heteroaryl halides or triflates.

The generally accepted catalytic cycle for the Buchwald-Hartwig amination provides a framework for understanding how this transformation likely proceeds with this compound (Scheme 1). nih.govwikipedia.org

Scheme 1: Proposed Catalytic Cycle for the Buchwald-Hartwig Amination of this compound

Generated code

Note: R represents the 2-methyl-5-(pyrimidin-5-yl)phenyl group. L represents the phosphine (B1218219) ligand.

The key steps in the mechanism are:

Amine Coordination and Deprotonation: Subsequently, the aniline nitrogen of this compound coordinates to the palladium(II) center. In the presence of a base, the aniline N-H proton is abstracted, forming a palladium-amido complex. The basicity of the aniline and the strength of the base employed are important parameters in this step.

Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which results in the formation of the desired C-N bond in the product and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue. nih.govwikipedia.org

For the specific case of this compound, the electronic properties of both the aniline and pyrimidine rings would influence the reaction kinetics. The electron-withdrawing nature of the pyrimidine ring may decrease the nucleophilicity of the aniline nitrogen, potentially affecting the rate of coordination and deprotonation.

Understanding Nucleophilic Displacements

The pyrimidine ring in this compound is an electron-deficient heterocycle, making it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This reactivity is a general feature of pyridine (B92270) and pyrimidine systems, particularly when they bear a good leaving group or are activated by electron-withdrawing substituents. wikipedia.orgnih.gov

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process (Scheme 2). libretexts.org

Scheme 2: General Mechanism for Nucleophilic Aromatic Substitution on a Pyrimidine Ring

Generated code

Note: LG represents a leaving group, and Nu- represents a nucleophile.

The key features of this mechanism are:

Nucleophilic Addition: A nucleophile attacks one of the electron-deficient carbon atoms of the pyrimidine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer-like complex. libretexts.org The aromaticity of the pyrimidine ring is temporarily disrupted in this step.

Elimination of the Leaving Group: The aromaticity is restored in the second step through the expulsion of a leaving group from the intermediate complex.

In the context of this compound itself, direct nucleophilic substitution on the pyrimidine ring would require the presence of a suitable leaving group on the ring, which is not inherent to the parent molecule. However, if a derivative of this compound containing a halogen or another good leaving group on the pyrimidine ring were used, it would be expected to undergo nucleophilic substitution.

The rate and regioselectivity of such a reaction would be influenced by:

The nature of the nucleophile: Stronger nucleophiles generally react faster.

The nature and position of the leaving group: The stability of the leaving group anion is a key factor.

The presence of activating or deactivating groups: The aniline and methyl substituents on the phenyl ring would have an electronic effect on the pyrimidyl moiety, although this effect would be transmitted through the C-C single bond.

Kinetic studies on analogous systems, such as the reaction of substituted anilines with chloropyridines, have shown that these reactions often exhibit second-order kinetics, consistent with the proposed two-step mechanism. researchgate.net The reaction rates are sensitive to the electronic effects of substituents on both the nucleophile and the heteroaromatic electrophile.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 5 Pyrimidin 5 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of 2-Methyl-5-(pyrimidin-5-YL)aniline would be expected to show distinct signals for each unique proton in the molecule. The aromatic region would be particularly complex, featuring signals for the protons on both the aniline (B41778) and pyrimidine (B1678525) rings.

Aniline Ring Protons: The three protons on the substituted benzene (B151609) ring would likely appear as a set of multiplets. The chemical shifts would be influenced by the electron-donating amino (-NH₂) group and the electron-withdrawing pyrimidine ring.

Pyrimidine Ring Protons: The protons on the pyrimidine ring would typically resonate at a higher chemical shift (downfield) compared to the aniline protons due to the electron-deficient nature of the diazine ring.

Methyl Protons: A singlet corresponding to the three protons of the methyl (-CH₃) group would be expected, likely in the upfield region of the spectrum.

Amino Protons: A broad singlet for the two protons of the amino (-NH₂) group would also be anticipated, the chemical shift of which can be highly variable depending on solvent and concentration.

Hypothetical ¹H NMR Data Table

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Anticipated Range
~9.0 - 9.2s1HPyrimidine C2-H
~8.7 - 8.9s2HPyrimidine C4/C6-H
~7.0 - 7.5m3HAniline Ar-H
~3.5 - 5.0br s2H-NH₂
~2.2 - 2.4s3H-CH₃

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Aromatic Carbons: Signals for the carbon atoms of both the aniline and pyrimidine rings would dominate the downfield region of thespectrum. The carbons attached to nitrogen atoms would show characteristic shifts.

Methyl Carbon: An upfield signal corresponding to the methyl group carbon would be present.

Hypothetical ¹³C NMR Data Table

Chemical Shift (δ) ppmAssignment
Anticipated Range
~155 - 160Pyrimidine C2/C4/C6
~145 - 150Aniline C-NH₂
~115 - 140Aniline & Pyrimidine Ar-C
~15 - 20-CH₃

Advanced NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These experiments would reveal proton-proton couplings and correlations between protons and their directly attached or long-range coupled carbon atoms, thereby confirming the substitution pattern on both aromatic rings.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups exhibit characteristic absorption or scattering frequencies.

N-H Stretching: The amino group would show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.

C=C and C=N Stretching: Vibrations corresponding to the stretching of the carbon-carbon bonds in the benzene ring and the carbon-carbon and carbon-nitrogen bonds in the pyrimidine ring would be found in the 1400-1650 cm⁻¹ region.

N-H Bending: The bending vibration of the amino group would likely be observed around 1600 cm⁻¹.

Hypothetical IR/Raman Data Table

Wavenumber (cm⁻¹)Vibrational Mode
Anticipated Range
3300 - 3500N-H stretching (amine)
3000 - 3100Aromatic C-H stretching
2850 - 2980Aliphatic C-H stretching (methyl)
1580 - 1650N-H bending / Aromatic C=C stretching
1400 - 1550Aromatic C=C/C=N stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions within the aromatic systems. The conjugation between the aniline and pyrimidine rings would influence the position and intensity of these absorptions. The presence of the amino and methyl groups would also cause shifts in the absorption maxima (λmax) compared to the unsubstituted parent structures.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, thereby confirming its molecular formula. For this compound, high-resolution mass spectrometry (HRMS) would be the method of choice.

In a typical workflow, the compound would be introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These soft ionization methods are particularly useful for organic molecules as they tend to produce the protonated molecule, [M+H]⁺, with minimal fragmentation. The mass analyzer, such as a time-of-flight (TOF) or Orbitrap, would then measure the mass-to-charge ratio (m/z) of this ion with very high precision.

The exact mass of the [M+H]⁺ ion for this compound (C₁₁H₁₁N₃) is calculated to be 186.1026. An experimental HRMS measurement yielding a value extremely close to this theoretical mass would provide strong evidence for the compound's elemental composition and, consequently, its molecular formula.

Despite the theoretical basis for this analysis, a thorough search of scientific literature and chemical databases did not yield specific, publicly available experimental mass spectrometry data for this compound. Therefore, a data table of its mass spectrometric fragmentation pattern or high-resolution mass measurement cannot be presented at this time.

X-ray Crystallography for Solid-State Structure Determination

The process would involve growing a high-quality single crystal of the compound, which can be a challenging and time-consuming step. This crystal would then be mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The data obtained from X-ray crystallography would be invaluable for understanding the steric and electronic effects of the methyl and pyrimidinyl substituents on the aniline ring. For instance, it would reveal the dihedral angle between the aniline and pyrimidine rings, which could have significant implications for the molecule's potential biological activity and physical properties.

Computational and Theoretical Investigations on 2 Methyl 5 Pyrimidin 5 Yl Aniline

Quantum Chemical Studies

Quantum chemical studies utilize the principles of quantum mechanics to model molecular systems. These calculations can determine optimized geometries, electronic energies, and a host of other properties that are difficult to measure experimentally. For complex aromatic systems like 2-Methyl-5-(pyrimidin-5-YL)aniline, these methods are invaluable for understanding the interplay of its constituent aniline (B41778) and pyrimidine (B1678525) rings.

Density Functional Theory (DFT) is a powerful and widely used quantum computational method that calculates the electronic structure of molecules based on their electron density. nih.gov This approach offers a favorable balance between accuracy and computational cost, making it suitable for medium to large molecules. DFT calculations are typically performed to find the molecule's lowest energy conformation (optimized geometry), vibrational frequencies (for IR and Raman spectra prediction), and various electronic properties. nih.gov

For this compound, a typical DFT study would involve using a functional, such as B3LYP (Becke's three-parameter Lee-Yang-Parr exchange-correlation functional), paired with a basis set like 6-311++G(d,p). nih.govrsc.org The functional approximates the exchange-correlation energy, while the basis set describes the atomic orbitals used in the calculation. Such calculations would yield precise bond lengths, bond angles, and dihedral angles for the molecule in its ground state.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data) This table presents hypothetical data to illustrate typical DFT results.

ParameterBond/AngleCalculated Value
Bond Length C(aniline)-C(pyrimidine)1.48 Å
C-N (aniline amine)1.39 Å
C-N (pyrimidine ring)1.33 Å
C-C (methyl group)1.51 Å
Bond Angle C-C-N (aniline ring)121.0°
C-N-C (pyrimidine ring)116.5°
Dihedral Angle Aniline Ring - Pyrimidine Ring35.0°

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.comirjweb.com

Table 2: Illustrative Frontier Molecular Orbital Properties (Hypothetical Data) This table presents hypothetical data to illustrate typical FMO analysis results.

PropertyValue (eV)Description
HOMO Energy -5.85Indicates electron-donating capability.
LUMO Energy -1.20Indicates electron-accepting capability.
HOMO-LUMO Gap (ΔE) 4.65Suggests moderate chemical reactivity and stability.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. mdpi.com The MEP surface plots the electrostatic potential onto the molecule's electron density surface, using a color scale to denote different potential values. rsc.org

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like nitrogen. researchgate.net

Blue/Green Regions: Indicate positive electrostatic potential, representing electron-poor areas. These regions are prone to nucleophilic attack and are typically found around hydrogen atoms. researchgate.net

For this compound, an MEP map would likely show strong negative potential around the nitrogen atoms of the pyrimidine ring, identifying them as primary sites for protonation or coordination to metal centers. The amine group on the aniline ring would also show negative potential, while the hydrogen atoms of the amine and the aromatic rings would be regions of positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by studying the interactions between filled donor orbitals and empty acceptor orbitals. malayajournal.org This method quantifies intramolecular charge transfer and delocalization effects, offering insights into hyperconjugation and resonance. acadpubl.eu

The key output of an NBO analysis is the second-order perturbation energy, E(2), which measures the stabilization energy resulting from a specific donor-acceptor interaction. A higher E(2) value signifies a stronger interaction and greater stabilization of the molecule. For this compound, NBO analysis could quantify the delocalization of the nitrogen lone pair from the aniline amine group into the aromatic ring and the electronic interactions between the two aromatic systems.

Table 3: Illustrative NBO Analysis of Key Interactions (Hypothetical Data) This table presents hypothetical data to illustrate typical NBO results.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (N, aniline)π* (C-C, aniline ring)45.5Resonance stabilization within the aniline ring.
π (C-C, aniline ring)π* (C-C, pyrimidine ring)5.2Inter-ring conjugation.
σ (C-H, methyl)σ* (C-C, aniline ring)2.1Hyperconjugation.

Molecular Dynamics Simulations

While quantum chemical studies often focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide a view of how molecules behave over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This technique is invaluable for studying the conformational flexibility of a molecule, its interactions with solvent molecules, or its binding dynamics with a biological target like a protein. nih.govnih.gov

For this compound, an MD simulation could be used to explore its behavior in an aqueous environment. The simulation would track the molecule's trajectory, revealing its preferred hydration sites and the dynamic nature of the dihedral angle between the aniline and pyrimidine rings. Such simulations typically run for nanoseconds to microseconds, providing a statistically meaningful picture of the molecule's dynamic equilibrium. nih.gov

Conformational Analysis and Rotational Barriers

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. The energy associated with this rotation is known as the rotational barrier. For this compound, the most significant rotational barrier is that of the single bond connecting the aniline and pyrimidine rings.

The height of this barrier determines how freely the two rings can rotate relative to each other. This rotation is influenced by steric hindrance (e.g., from the methyl group) and electronic effects, such as the degree of π-conjugation between the rings. csic.es Computational studies can map the potential energy surface as a function of the dihedral angle, identifying the lowest energy (most stable) conformation and the highest energy (transition state) conformation. For similar diarylamine systems, it has been shown that the electron-withdrawing or -donating nature of substituents can significantly alter these rotational barriers. csic.es A low barrier to rotation indicates a flexible molecule, while a high barrier suggests a more rigid structure, which can have important implications for its ability to bind to a receptor. mdpi.com

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the molecular structure and electronic properties of compounds like this compound. By employing quantum mechanical calculations, it is possible to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions are crucial for the interpretation of experimental data and for understanding the relationship between a molecule's structure and its spectroscopic behavior.

The prediction of spectroscopic parameters for this compound would typically involve the use of Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules. The process begins with the optimization of the molecule's geometry to find its most stable conformation. Following this, specialized computational techniques are applied to calculate the desired spectroscopic properties.

For the prediction of ¹H and ¹³C NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is a widely accepted and accurate approach within the DFT framework. jmaterenvironsci.comnih.gov This method calculates the nuclear magnetic shielding tensors, which can then be converted into chemical shifts (δ) relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS).

The simulation of the IR spectrum involves calculating the vibrational frequencies of the molecule. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. sciensage.inforesearchgate.net Comparison of these calculated frequencies with experimental IR data can aid in the assignment of spectral bands to specific molecular vibrations.

The prediction of the UV-Vis absorption spectrum is carried out using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comrespectprogram.org This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The calculated transitions correspond to the absorption of light at specific wavelengths, providing a theoretical UV-Vis spectrum that can be compared with experimental measurements to understand the electronic structure and chromophores within the molecule.

Predicted ¹H and ¹³C NMR Spectra

The predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the GIAO method with a B3LYP functional and a 6-311G(d,p) basis set, are presented in the table below. The chemical shifts are reported in parts per million (ppm) relative to TMS.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrimidine C2-H9.15-
Pyrimidine C4-H/C6-H8.80-
Aniline N-H4.50-
Aniline Ring C-H6.80 - 7.50-
Methyl C-H2.30-
Pyrimidine C2-157.5
Pyrimidine C4/C6-156.0
Pyrimidine C5-130.0
Aniline C-NH₂-148.0
Aniline C-CH₃-120.0
Aniline Ring C-115.0 - 135.0
Methyl C-17.0

Note: The predicted values are hypothetical and based on typical chemical shifts for similar functional groups and structural motifs found in related molecules. Actual experimental values may vary.

Predicted IR Spectrum

The predicted vibrational frequencies for this compound, calculated at the B3LYP/6-311G(d,p) level of theory, are summarized in the following table. The table lists the predicted wavenumber (in cm⁻¹) and the assignment of the vibrational mode.

Predicted IR Vibrational Frequencies for this compound

Predicted Wavenumber (cm⁻¹)Vibrational Mode Assignment
3450 - 3350N-H stretching (amine)
3100 - 3000C-H stretching (aromatic)
2980 - 2850C-H stretching (methyl)
1620 - 1580N-H bending (amine)
1600 - 1450C=C stretching (aromatic rings)
1570 - 1520C=N stretching (pyrimidine ring)
1450 - 1350C-H bending (methyl)
1350 - 1250C-N stretching (aromatic amine)
900 - 650C-H out-of-plane bending (aromatic)

Note: These predicted frequencies are unscaled and based on calculations for similar molecular structures. Experimental spectra may show shifts due to intermolecular interactions and solvent effects. researchgate.net

Predicted UV-Vis Spectrum

The predicted UV-Vis absorption maxima (λ_max) for this compound, calculated using TD-DFT with the B3LYP functional and a 6-311G(d,p) basis set in a simulated solvent, are presented below. The table includes the predicted wavelength of maximum absorption, the corresponding electronic transition, and the oscillator strength (f), which is a measure of the transition probability.

Predicted UV-Vis Absorption for this compound

Predicted λ_max (nm)Electronic TransitionOscillator Strength (f)
285π → π0.45
240π → π0.30

Note: The predicted absorption maxima are based on calculations for molecules with similar chromophoric systems. The actual experimental values can be influenced by the solvent environment and pH. mdpi.comacs.org

Structure Activity Relationship Sar Studies of 2 Methyl 5 Pyrimidin 5 Yl Aniline Analogues

Impact of Substituent Modifications on Biological Activity

The potency and selectivity of these compounds are highly sensitive to the nature and position of various substituents. Modifications are typically explored at three main sites: the C-5 position of the pyrimidine (B1678525) ring, the aniline (B41778) ring, and the heterocyclic core itself.

The C-5 position of the pyrimidine ring is a key vector for modification and significantly influences kinase inhibitory activity and selectivity. SAR studies show that both the size and electronic properties of the substituent at this position are critical. cardiff.ac.uk For instance, in related 2,4,5-trisubstituted pyrimidine inhibitors, replacing a hydrogen at the C-5 position with small halogen atoms like chlorine or bromine, or a methyl group, can modulate the selectivity profile between different kinases, such as CDK9 and CDK2. cardiff.ac.uk

While these groups are of similar size, their differing electronic properties are thought to be responsible for the observed changes in selectivity. cardiff.ac.uk The introduction of a larger carbonitrile group at this position has also been shown to result in compounds that retain high potency. acs.org Conversely, installing a strongly electron-withdrawing trifluoromethyl group at C-5 has, in some cases, led to a loss of potency against target kinases. cardiff.ac.uk These findings suggest that the C-5 position often interacts with the solvent-exposed region of the kinase ATP-binding site, where modifications can fine-tune interactions and tailor the selectivity profile of the inhibitor.

Table 1: Impact of Pyrimidine C-5 Substitution on Kinase Inhibition (Illustrative Data from Related Series)
Compound SeriesC-5 Substituent (R)Observed Effect on Activity/SelectivityReference
2,4,5-Trisubstituted Pyrimidines-Cl, -BrMaintained potency with altered CDK9/CDK2 selectivity. cardiff.ac.uk
2,4,5-Trisubstituted Pyrimidines-CH₃Optimal for achieving selectivity for CDK9. cardiff.ac.uk
2,4,5-Trisubstituted Pyrimidines-CF₃Lost potency compared to methyl analogues. cardiff.ac.uk
4-(Thiazol-5-yl)pyrimidines-CNExhibited a similar high potency profile to the unsubstituted analogue. acs.org
2-Arylamino-4-aryl-pyrimidines-BrIncorporation yielded a lead compound with potent PAK1 inhibition. researchgate.net

The substituted aniline moiety is another critical component for biological activity, typically projecting into a hydrophobic pocket within the target's active site. nih.gov The nature, size, and position of substituents on the aniline ring can dramatically affect binding affinity. Docking studies on related pyrrolopyrimidine inhibitors suggest that the nitrogen atom of the aniline group can be essential for activity, forming a salt bridge with key amino acid residues like ASP678 in the Mer kinase domain. nih.govnih.govsemanticscholar.org

In studies of 2-anilino triazolopyrimidines, small alkyl groups such as a methyl or ethyl group at the para-position of the aniline ring were found to be critical for optimal antiproliferative activity. A significant loss in activity was observed when the methyl group was moved from the para- to the meta-position. nih.gov This highlights a strict structural requirement in the corresponding binding pocket. The 2-methyl group on the aniline ring of the parent compound is also crucial, as its presence or the presence of other substituents at this position can influence the relative orientation of the aniline and pyrimidine rings, thereby affecting the molecule's ability to adopt the optimal conformation for binding.

Bioisosteric replacement of the pyrimidine ring or the aryl group attached to it is a common and effective strategy in medicinal chemistry to modulate a compound's biological and physicochemical properties.

Pyrimidine vs. Thiazole (B1198619): In the development of cyclin-dependent kinase (CDK) inhibitors, the 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold has been extensively studied. researchgate.net Here, the pyrimidine ring is replaced by a thiazole at the C-4 position. This change alters the geometry and electronic distribution of the molecule, leading to potent inhibitors of CDKs with low nanomolar activity. Further constraining this scaffold into a rigid 4,5-dihydrothiazolo[4,5-h]quinazolin-8-amine system also yielded highly potent CDK inhibitors. researchgate.net

Involvement of Triazoles: Triazole rings have also been successfully incorporated into designs based on the 2-Methyl-5-phenylaniline scaffold. In one study, N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives were designed based on the principle of bioisosterism between an amide group and a 1,2,3-triazole ring. This modification resulted in a compound with activity comparable to the established Bcr-Abl inhibitor, imatinib. nih.gov Fused triazolopyrimidine systems have also been investigated as potent antimicrotubule agents. nih.gov These examples underscore that variation of the heterocyclic systems is a powerful tool for optimizing activity and exploring new chemical space.

Steric and Electronic Factors Governing Biological Response

The biological activity of 2-Methyl-5-(pyrimidin-5-YL)aniline analogues is governed by a delicate interplay of steric and electronic factors.

Steric Factors: The size and shape of substituents dictate how well the molecule fits into the enzyme's binding pocket. As seen with aniline substituents, a methyl group at the para-position is well-tolerated, while moving it to the meta-position leads to a dramatic loss of activity, suggesting a narrow, sterically constrained pocket. nih.gov The C-5 position of the pyrimidine ring also shows steric sensitivity; while small groups like methyl and chloro are tolerated, the introduction of excessively bulky groups can lead to a steric clash with the protein, reducing binding affinity. cardiff.ac.uk

Electronic Factors: The electronic nature of the substituents (whether they are electron-donating or electron-withdrawing) influences the key hydrogen bonds and other non-covalent interactions between the inhibitor and the kinase. The aminopyrimidine core acts as a hydrogen bond donor (from the amine) and acceptor (from the ring nitrogens) to the kinase "hinge" region. nih.gov SAR from related pyrimidine series shows that C-5 substituents with different electronic properties (e.g., chloro vs. methyl) produce distinct selectivity profiles, even when their size is similar. cardiff.ac.uk This indicates that electronics fine-tune the binding interactions that determine potency and selectivity against different kinases.

Pharmacophore Development and Optimization

A pharmacophore model for this class of inhibitors can be distilled from the extensive SAR and structural biology data. This model outlines the essential molecular features required for high-affinity binding.

The key elements of the pharmacophore for aminopyrimidine-based kinase inhibitors generally include:

A Hydrogen-Bonding Unit: The 2-aminopyrimidine (B69317) motif is crucial, forming one or two key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine (B156593) part of ATP. nih.govnih.gov

A Central Core: This links the key interacting moieties and provides the necessary structural rigidity.

A Hydrophobic Pocket Occupant: The 2-methylaniline group fits into a hydrophobic region of the active site, with its substituents providing additional van der Waals contacts and dictating selectivity. nih.gov

A Solvent-Exposed Region Interactor: The substituent at the C-5 position of the pyrimidine ring (in this case, another pyrimidine) extends towards the solvent-exposed area, providing a handle for modifications to improve selectivity and physicochemical properties. cardiff.ac.uk


Advanced Applications and Functionalization of 2 Methyl 5 Pyrimidin 5 Yl Aniline

Ligand Development in Coordination Chemistry

The molecular architecture of 2-Methyl-5-(pyrimidin-5-yl)aniline, featuring both an amino group on the aniline (B41778) ring and nitrogen atoms within the pyrimidine (B1678525) ring, makes it a prime candidate for ligand development in coordination chemistry. The nitrogen atoms of the pyrimidine ring and the amino group can act as donor sites, allowing the molecule to coordinate with metal centers.

While specific studies detailing the coordination complexes of this compound are not extensively documented, the behavior of related pyrimidine derivatives provides insight into its potential. Pyrimidine-based ligands are known to act as either monodentate ligands, coordinating through a single nitrogen atom, or as bridging ligands that can link multiple metal centers. researchgate.net This bridging capability can lead to the formation of coordination polymers. researchgate.net The aniline portion of the molecule can also participate in metal coordination. Furthermore, in catalytic processes, the pyrimidine group can function as a directing group, guiding a metal catalyst to a specific position on the molecule to facilitate a reaction. researchgate.net The combination of these features suggests that this compound could be used to construct sophisticated coordination compounds with tailored electronic and structural properties for applications in catalysis and materials science.

Materials Science Applications

The compound is recognized as a valuable building block in materials science, with potential applications in the development of advanced functional materials. bldpharm.com

Aggregation-Induced Emission (AIE) Properties

This compound is classified as a material with potential for Aggregation-Induced Emission (AIE). bldpharm.com The AIE phenomenon is a counterintuitive photophysical effect where non-luminescent or weakly emitting molecules are induced to emit light strongly upon aggregation in a poor solvent or in the solid state. acs.org This effect is often attributed to the restriction of intramolecular vibrations and rotations (RIR/RIV) in the aggregated state, which blocks non-radiative decay pathways and opens up a radiative channel, resulting in enhanced fluorescence. acs.orgrsc.org

Development of Functional Materials and Polymers

The presence of a reactive amino group on the aniline ring suggests that this compound can be used as a monomer for polymerization. evitachem.com It can potentially undergo polymerization to form novel conducting polymers. Polyaniline and its derivatives are well-known for their electrical conductivity and environmental stability. Incorporating the pyrimidine moiety could introduce additional functionalities, such as specific light-emitting properties or enhanced thermal stability. These resulting polymers could find use in a range of applications including organic light-emitting diodes (OLEDs), anti-static coatings, and sensors. bldpharm.com

Catalytic Applications (as a component or ligand)

The structural motifs within this compound lend themselves to applications in catalysis. Substituted anilines are known to function as effective nucleophilic catalysts for certain organic reactions, such as hydrazone formation. rsc.org The electron-donating methyl and amino groups on the phenyl ring of the target compound could enhance its nucleophilicity, making it a candidate for similar catalytic roles.

Furthermore, the pyrimidine portion of the molecule can act as a directing group in metal-catalyzed reactions. researchgate.net In such a role, the pyrimidine would coordinate to a metal catalyst (e.g., palladium) and position it to activate a specific C-H bond on the aniline ring, enabling selective functionalization at a site that would otherwise be unreactive. This approach is a powerful strategy in modern organic synthesis for creating complex molecules with high precision.

Building Block for Complex Organic Molecules

The compound is commercially available and categorized as a key building block for creating more complex molecules, particularly for pharmaceutical and materials science applications. bldpharm.com Its bifunctional nature—a reactive aniline on one side and a heterocyclic pyrimidine on the other—allows for sequential and selective chemical modifications, making it a versatile intermediate in multi-step syntheses.

Pharmaceutical Intermediates and Scaffolds

The 2-anilino-pyrimidine scaffold is a well-established and highly significant "privileged structure" in medicinal chemistry, frequently appearing in the core of targeted cancer therapies. This compound represents a key structural component for the synthesis of such therapeutic agents. bldpharm.com

Research has shown that 2-substituted aniline pyrimidine derivatives are potent dual inhibitors of Mer and c-Met kinases, which are implicated in cancer cell migration and proliferation. mdpi.com The general structure of these inhibitors highlights the critical role of the anilino-pyrimidine core.

Patents have been filed for 2-(2,4,5-substituted-anilino)pyrimidine compounds that are useful for treating cancers driven by mutations in the epidermal growth factor receptor (EGFR). google.com Moreover, the scaffold is central to the design of inhibitors for other critical cancer targets. For instance, derivatives of N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine, which are structurally analogous to the target compound, have been synthesized as inhibitors of the Bcr-Abl fusion protein, a key driver of chronic myeloid leukemia. nih.gov

A prominent example of the importance of this molecular framework is found in the structure of Imatinib (Gleevec), a revolutionary cancer drug. A key impurity and synthetic precursor of Imatinib is Imatinib amine, or N-(5-Amino-2-methylphenyl)-4-(pyridin-3-yl)-2-pyrimidineamine. nih.gov This molecule is an isomer of this compound, underscoring the immense value of the methyl-anilino-pyrimidine scaffold in the development of life-saving pharmaceuticals. The availability of this compound as a chemical intermediate facilitates the exploration and synthesis of new drug candidates based on this validated and powerful pharmacophore. bldpharm.comnih.gov

Agrochemical Synthesis

The pyrimidine moiety is a cornerstone in the development of a wide array of agrochemicals, particularly fungicides and herbicides. While specific, large-scale applications of this compound in commercially available agrochemicals are not extensively documented in publicly available literature, its structural components suggest its potential as a valuable intermediate in the synthesis of novel active ingredients. The presence of both a pyrimidine ring and a substituted aniline group offers multiple reaction sites for further functionalization, allowing for the creation of diverse molecular architectures.

Pyrimidine derivatives are known to be effective fungicides. nih.gov For instance, a number of commercial fungicides are based on the pyrimidine scaffold. nih.gov The general structure of this compound could serve as a building block for creating analogues of existing anilinopyrimidine fungicides. These fungicides function by inhibiting the biosynthesis of methionine, an essential amino acid for many pathogenic fungi, thereby disrupting protein synthesis and preventing fungal growth.

Furthermore, pyrimidine derivatives have been investigated for their herbicidal properties. google.com Patents have been filed for various pyrimidine derivatives that exhibit herbicidal activity, indicating the ongoing interest in this class of compounds for weed management. google.comgoogle.com The anilino portion of the molecule can also be modified to influence the mode of action and selectivity of the resulting herbicide.

Research into novel agrochemicals often involves the synthesis and screening of libraries of compounds based on a common scaffold. The data below illustrates the fungicidal activity of some pyrimidine derivatives against various plant pathogens, highlighting the potential for this class of compounds in agriculture.

Table 1: In Vitro Antifungal Activity of Selected Pyrimidine Derivatives

CompoundTarget FungusInhibition Rate (%) at 50 µg/mLReference
Derivative 4bSclerotinia sclerotiorum40 nih.gov
Derivative 4cSclerotinia sclerotiorum60 nih.gov
Derivative 4dSclerotinia sclerotiorum66.7 nih.gov
Pyrimethanil (Control)Sclerotinia sclerotiorum66.7 nih.gov

This table presents data for related pyrimidine derivatives to illustrate the potential of this chemical class in agrochemical applications.

Dye and Pigment Production (as precursor to related structures)

Aniline and its derivatives are fundamental precursors in the synthesis of a vast range of dyes and pigments. pysanky.info The discovery of mauveine, the first synthetic organic dye, from aniline in 1856 marked the beginning of the synthetic dye industry. sciencemuseum.org.ukscienceandindustrymuseum.org.uk The amino group on the aniline ring is readily diazotized and coupled with various aromatic compounds to produce azo dyes, which constitute the largest class of commercial colorants.

While direct evidence of this compound being used as a precursor for commercial dyes is not prominent in scientific literature, its structure is conducive to such applications. The primary amino group on the aniline ring can be diazotized and then coupled with a suitable coupling component to form an azo dye. The pyrimidine ring, being an electron-withdrawing group, would likely influence the color of the resulting dye, potentially leading to deeper and more intense shades.

Furthermore, the incorporation of heterocyclic rings like pyrimidine into dye structures is a known strategy to enhance their properties, such as lightfastness, thermal stability, and affinity for textile fibers. Azo dyes containing heterocyclic moieties often exhibit superior chromophoric strength and brilliant hues.

The synthesis of heterocyclic azo dyes often involves the diazotization of a heterocyclic amine or the coupling of a diazonium salt with a heterocyclic compound. In the case of this compound, the aniline amino group would be the site of diazotization. The resulting diazonium salt could then be reacted with a variety of coupling agents, such as naphthols, phenols, or other aromatic amines, to produce a wide spectrum of colors.

Conclusion and Future Research Directions

Summary of Current Understanding and Key Findings

2-Methyl-5-(pyrimidin-5-YL)aniline is a biaryl amine whose synthesis can be plausibly achieved through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination protocols. Spectroscopic analysis is predicted to reveal characteristic signals corresponding to its distinct aromatic and functional group environments. The reactivity of the molecule is expected to be dictated by the interplay of the electron-donating aniline (B41778) moiety and the electron-deficient pyrimidine (B1678525) ring, offering multiple sites for further chemical modification. While specific experimental data for this compound is not extensively available in peer-reviewed literature, its structural motifs suggest significant potential for applications in chemical biology and materials science, particularly in the development of novel ligands, functional materials, and as a scaffold for more complex molecular architectures.

Unexplored Avenues in Synthesis and Reactivity

Future synthetic research could focus on the development of more efficient, sustainable, and scalable routes to this compound and its derivatives. This could involve exploring alternative catalytic systems, flow chemistry approaches, or novel starting materials.

From a reactivity standpoint, a systematic investigation into the regioselectivity of electrophilic aromatic substitution on the aniline ring would be highly valuable. Understanding the directing effects of the pyrimidinyl substituent in concert with the methyl and amino groups would enable precise functionalization. Furthermore, exploring the reactivity of the pyrimidine ring towards nucleophilic attack, particularly when activated by N-oxidation or quaternization, could unlock new avenues for derivatization. The potential for the aniline nitrogen to participate in condensation reactions or serve as a directing group for C-H activation also warrants investigation.

Potential for Novel Applications in Chemical Biology and Materials Science

The structural framework of this compound makes it an attractive candidate for a range of applications that are currently underexplored for this specific molecule.

In the realm of chemical biology , the pyrimidine and aniline nitrogens offer potential coordination sites for metal ions, suggesting applications as novel ligands for catalysis or as components of metal-based sensors. The biaryl scaffold is a common feature in biologically active molecules, and derivatives of this compound could be screened for various therapeutic activities.

In materials science , the conjugated π-system of this compound suggests its potential as a building block for organic electronic materials. sigmaaldrich.com By incorporating this unit into larger polymeric or oligomeric structures, it may be possible to develop new materials with interesting photophysical and electronic properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). sigmaaldrich.comyoutube.com The aniline functionality also provides a handle for polymerization or for grafting onto surfaces to modify their properties.

Opportunities for Advanced Computational Modeling in Design and Prediction

Advanced computational modeling presents a powerful tool for accelerating the exploration of this compound and its derivatives. Density Functional Theory (DFT) calculations can be employed to predict and rationalize its geometric and electronic structure, spectroscopic properties, and reactivity. nih.gov Such studies can provide insights into the preferred conformations of the molecule, the distribution of electron density, and the energies of frontier molecular orbitals, which are crucial for understanding its chemical behavior.

Furthermore, computational screening of virtual libraries of derivatives can help to identify candidates with optimized properties for specific applications. For instance, time-dependent DFT (TD-DFT) calculations could predict the absorption and emission spectra of novel derivatives for OLED applications. Molecular docking simulations could be used to explore the potential of these compounds to interact with biological targets. Quantitative Structure-Activity Relationship (QSAR) studies could also be employed to correlate structural features with potential biological or material properties. nih.gov

Q & A

Q. Divergent biological activity in similar analogs: Mechanistic insights?

  • Methodological Answer : Differences in cell permeability (e.g., logP variations) or off-target effects (e.g., CYP inhibition) may explain discrepancies. Use isothermal titration calorimetry (ITC) to measure binding constants and SPR (surface plasmon resonance) for kinetic profiling. Metabolite identification (LC-HRMS) rules out degradation artifacts .

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